molecular formula C11H11N3O4 B2568375 4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid CAS No. 1630763-51-7

4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid

Cat. No.: B2568375
CAS No.: 1630763-51-7
M. Wt: 249.226
InChI Key: VVWRYYKJWOJJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid is an organic compound that features a benzoic acid moiety linked to a triazole ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid typically involves multiple steps. One common method starts with the preparation of 4-bromomethylbenzoic acid, which is then subjected to nucleophilic substitution reactions to introduce the triazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different triazoline derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylate salts, while reduction can produce triazoline derivatives.

Scientific Research Applications

4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid is not fully understood. it is believed that the triazole ring interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-methoxymethylbenzoic acid: Lacks the triazole ring, making it less versatile in terms of biological activity.

    4-(1H-1,2,4-triazol-5-yl)benzoic acid: Lacks the methoxymethyl group, potentially affecting its solubility and bioavailability.

Uniqueness

4-((1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)oxy)benzoic acid is unique due to the combination of its benzoic acid moiety, triazole ring, and methoxymethyl group. This combination imparts specific chemical and biological properties that are not found in similar compounds .

Properties

IUPAC Name

4-[[2-(methoxymethyl)-1,2,4-triazol-3-yl]oxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-17-7-14-11(12-6-13-14)18-9-4-2-8(3-5-9)10(15)16/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWRYYKJWOJJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC=N1)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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